2-[(3-fluorophenyl)methyl]-6-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one
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Overview
Description
2-[(3-fluorophenyl)methyl]-6-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure that combines a fluorophenyl group, a piperidine sulfonyl group, and a triazolopyridinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-fluorophenyl)methyl]-6-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
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Formation of the Triazolopyridinone Core: : This step involves the cyclization of appropriate precursors to form the triazolopyridinone ring system. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the cyclization process.
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Introduction of the Fluorophenyl Group: : The fluorophenyl group is introduced through a nucleophilic substitution reaction. This step requires the use of fluorinated aromatic compounds and suitable nucleophiles under controlled conditions to ensure selective substitution.
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Attachment of the Piperidine Sulfonyl Group: : The final step involves the sulfonylation of the piperidine ring. This is typically achieved using sulfonyl chlorides or sulfonic acids in the presence of a base to neutralize the by-products and drive the reaction to completion.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. Large-scale synthesis often requires the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can target the triazolopyridinone core, potentially converting it to more reduced forms or altering its electronic properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under conditions that favor selective substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
2-[(3-fluorophenyl)methyl]-6-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.
Pharmacology: Studies on its pharmacokinetics and pharmacodynamics can provide insights into its therapeutic potential and safety profile.
Materials Science: Its structural properties may be explored for the development of novel materials with specific electronic or mechanical characteristics.
Biology: The compound can be used as a probe to study biological pathways and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 2-[(3-fluorophenyl)methyl]-6-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the piperidine sulfonyl group can participate in hydrogen bonding or electrostatic interactions. The triazolopyridinone core may contribute to the compound’s overall stability and electronic properties, influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-[(3-chlorophenyl)methyl]-6-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one
- 2-[(3-bromophenyl)methyl]-6-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one
- 2-[(3-methylphenyl)methyl]-6-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one
Uniqueness
The presence of the fluorophenyl group in 2-[(3-fluorophenyl)methyl]-6-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one imparts unique electronic properties, potentially enhancing its binding affinity and specificity compared to its chlorinated, brominated, or methylated analogs. This uniqueness can be leveraged in designing compounds with improved efficacy and selectivity for specific applications.
Properties
IUPAC Name |
2-[(3-fluorophenyl)methyl]-6-piperidin-1-ylsulfonyl-[1,2,4]triazolo[4,3-a]pyridin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN4O3S/c19-15-6-4-5-14(11-15)12-23-18(24)22-13-16(7-8-17(22)20-23)27(25,26)21-9-2-1-3-10-21/h4-8,11,13H,1-3,9-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPJLCIQJMQWXBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CN3C(=NN(C3=O)CC4=CC(=CC=C4)F)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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